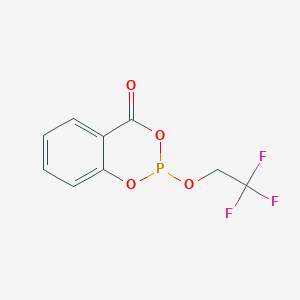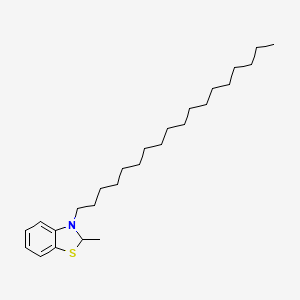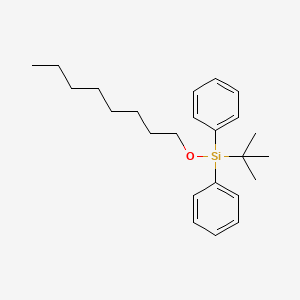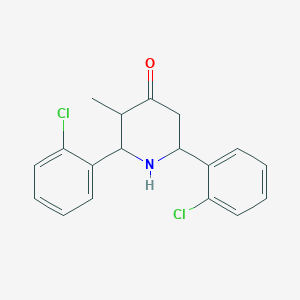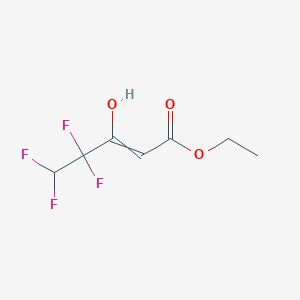
Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate is a chemical compound with the molecular formula C7H8F4O3 It is an α,β-unsaturated carboxylic ester, characterized by the presence of a hydroxyl group and four fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate typically involves the reaction of ethyl acetoacetate with tetrafluoroethylene in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate. The reaction proceeds through a Michael addition followed by an elimination step to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include:
Oxidation: Ethyl 4,4,5,5-tetrafluoro-3-oxopent-2-enoate.
Reduction: Ethyl 4,4,5,5-tetrafluoropentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorinated probe in biochemical studies.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The hydroxyl group can participate in hydrogen bonding, while the ester functionality can undergo hydrolysis under physiological conditions, releasing the active form of the compound.
類似化合物との比較
Similar Compounds
Ethyl 4,4,5,5-tetrafluoropentanoate: Similar structure but lacks the hydroxyl group.
Ethyl 4,4,5,5-tetrafluoro-3-oxopent-2-enoate: Similar structure but contains a carbonyl group instead of a hydroxyl group.
Uniqueness
Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate is unique due to the combination of its hydroxyl group and multiple fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
138709-59-8 |
|---|---|
分子式 |
C7H8F4O3 |
分子量 |
216.13 g/mol |
IUPAC名 |
ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate |
InChI |
InChI=1S/C7H8F4O3/c1-2-14-5(13)3-4(12)7(10,11)6(8)9/h3,6,12H,2H2,1H3 |
InChIキー |
WLSBBICSJQECJG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C(C(C(F)F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


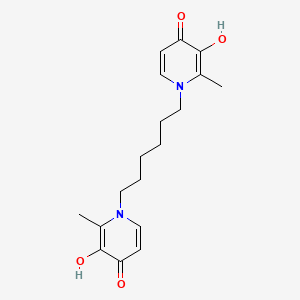
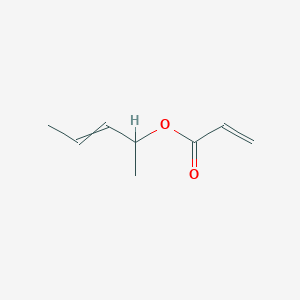
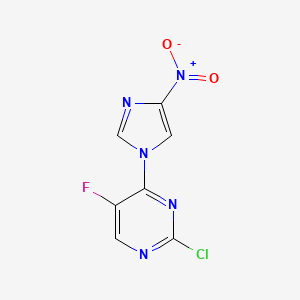

![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)

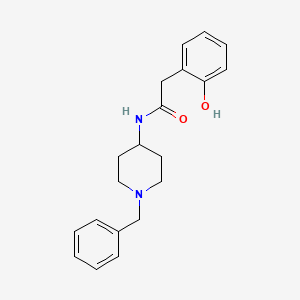
![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)
![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)
